molecular formula C19H27N3O B7173785 1-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-4-(phenoxymethyl)piperidine

1-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-4-(phenoxymethyl)piperidine

Cat. No.: B7173785
M. Wt: 313.4 g/mol
InChI Key: YWQRUOIAMCFKHJ-UHFFFAOYSA-N
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Description

1-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-4-(phenoxymethyl)piperidine is a complex organic compound that features a piperidine ring substituted with a phenoxymethyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-4-(phenoxymethyl)piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-4-(phenoxymethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-4-(phenoxymethyl)piperidine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The phenoxymethyl group may enhance the compound’s binding affinity and specificity .

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(phenoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-16-14-17(2)22(20-16)13-12-21-10-8-18(9-11-21)15-23-19-6-4-3-5-7-19/h3-7,14,18H,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQRUOIAMCFKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCC(CC2)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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